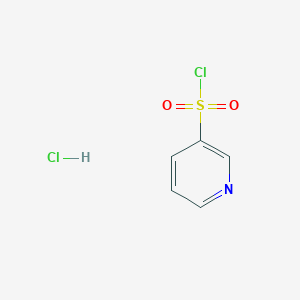

Pyridine-3-sulfonyl chloride hydrochloride

描述

Pyridine-3-sulfonyl chloride hydrochloride (CAS: 16133-25-8 or 42899-76-3, depending on the source) is a sulfonating agent widely used in organic synthesis and pharmaceutical intermediates. Its molecular formula is C₅H₅Cl₂NO₂S (or C₅H₄ClNO₂S·HCl), with a molecular weight of 214.07 g/mol . It appears as a white to off-white crystalline solid with a melting point of 144–145°C . Key applications include derivatization reactions in analytical chemistry (e.g., for bisphenol analysis) and as a building block for bioactive molecules.

属性

IUPAC Name |

pyridine-3-sulfonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S.ClH/c6-10(8,9)5-2-1-3-7-4-5;/h1-4H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIVPWOMJFLICOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20502990 | |

| Record name | Pyridine-3-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42899-76-3 | |

| Record name | Pyridine-3-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-3-sulfonyl chloride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Procedure

-

Reaction Setup :

-

Workup :

-

The mixture is evaporated, dissolved in ice water, and neutralized with NaHCO₃.

-

Organic layers are extracted with methyl-tert-butyl ether, dried (Na₂SO₄), and concentrated.

-

Limitations :

Diazotization of 3-Aminopyridine

This route uses 3-aminopyridine as the starting material, involving diazotization and subsequent sulfonyl chloride formation.

Procedure

-

Diazotization :

-

Sulfonation and Chlorination :

-

Final Step :

-

The free base is converted to the hydrochloride salt via HCl gas or aqueous HCl.

-

Limitations :

Thermal Decomposition in Non-Aqueous Solvents

A solvent-based approach avoids hydrolysis and improves purity.

Procedure

-

Dispersion :

-

Heating :

-

Distillation :

-

The product is isolated via vacuum distillation (110°C, 1 kPa).

-

Limitations :

-

Requires specialized equipment for reduced-pressure distillation.

Stepwise Addition of PCl₅

Optimized chlorination with controlled reagent addition minimizes byproducts.

Procedure

Advantages :

Comparative Analysis of Methods

化学反应分析

Types of Reactions: Pyridine-3-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

Hydrolysis: In the presence of water, it hydrolyzes to form pyridine-3-sulfonic acid.

Reduction: It can be reduced to form pyridine-3-sulfonyl amides.

Common Reagents and Conditions:

Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

Hydrolysis Conditions: Typically involves aqueous solutions under mild conditions.

Reducing Agents: Such as lithium aluminum hydride, are used for reduction reactions.

Major Products:

Sulfonamide Derivatives: Formed from substitution reactions.

Pyridine-3-sulfonic Acid: Formed from hydrolysis.

Pyridine-3-sulfonyl Amides: Formed from reduction reactions.

科学研究应用

Applications in Organic Synthesis

-

Intermediate in Drug Development:

Pyridine-3-sulfonyl chloride hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It has been employed in the preparation of sulfonamide derivatives, which are significant in medicinal chemistry for their antibacterial properties. -

Reagent for Derivatization:

This compound is frequently used for the derivatization of phenolic compounds, such as bisphenol A (BPA). The derivatization enhances detection sensitivity during analytical measurements, making it valuable in environmental monitoring of endocrine disruptors . -

Synthesis of Sulfonamides:

The compound acts as a sulfonylating agent, facilitating the synthesis of sulfonamide derivatives through nucleophilic substitution reactions. This application is particularly relevant in developing new therapeutic agents.

Analytical Chemistry Applications

-

Detection and Quantification:

This compound has been utilized for the quantitative analysis of various analytes due to its ability to form stable derivatives that can be easily detected using chromatographic techniques. -

Chromatography Enhancements:

In chromatography, this compound aids in improving separation efficiency by modifying target molecules, thus enhancing their retention on stationary phases .

Case Studies

作用机制

The mechanism of action of pyridine-3-sulfonyl chloride hydrochloride involves its reactivity as an electrophile. It can form covalent bonds with nucleophiles, leading to the formation of sulfonamide derivatives. This reactivity is utilized in various synthetic pathways to produce biologically active compounds . The compound’s ability to undergo substitution reactions makes it a valuable intermediate in the synthesis of pharmaceuticals and other chemicals .

相似化合物的比较

Pyridine-3-Sulfonyl Chloride (Non-Hydrochloride Form)

- Molecular Formula: C₅H₄ClNO₂S

- CAS : 134479-04-2

- Properties :

- Applications : Used directly in sulfonylation reactions without requiring additional acid catalysts.

- Safety : Classified under GHS as Skin Corrosion 1B (H314) and Respiratory Irritation (H335) .

Comparison: The hydrochloride form offers improved stability and solubility in polar solvents compared to the non-hydrochloride variant. However, the non-hydrochloride form is more reactive in anhydrous conditions .

3-(Pyridin-3-yl)propionyl Chloride Hydrochloride

- Synthesis : Reacts 3-(pyridin-3-yl)propionic acid with thionyl chloride, yielding 73% purity after flash chromatography .

- Applications : Primarily used in peptide coupling reactions due to its acylating properties.

- Safety: Limited data available, but likely shares similar hazards (e.g., skin corrosion) due to the reactive chloride group.

Comparison : Unlike pyridine-3-sulfonyl chloride hydrochloride, this compound is an acyl chloride, making it more suited for amide bond formation rather than sulfonylation .

Picolinoyl Chloride

- Molecular Formula: C₆H₄ClNO

- Applications : Aromatic acylation agent in drug synthesis.

- Reactivity : Less electrophilic than sulfonyl chlorides, requiring harsher conditions for reactions.

Comparison : this compound exhibits higher reactivity in nucleophilic substitutions due to the electron-withdrawing sulfonyl group .

Dansyl Chloride

- Molecular Formula: C₁₂H₁₂ClNO₂S

- Applications: Fluorescent labeling of amines and phenols in analytical chemistry.

- Advantages : Superior fluorescence properties but higher cost and lower thermal stability.

Comparison: While dansyl chloride is preferred for fluorescence-based assays, this compound is more cost-effective for non-fluorescent derivatization .

Key Data Tables

Table 1. Physicochemical Properties

| Compound | Molecular Formula | Melting Point (°C) | Water Solubility (mg/L) | Reactivity Profile |

|---|---|---|---|---|

| Pyridine-3-sulfonyl chloride HCl | C₅H₅Cl₂NO₂S | 144–145 | 0.01 (predicted) | High (sulfonylation) |

| Pyridine-3-sulfonyl chloride | C₅H₄ClNO₂S | 140–142 | 0.01 | Moderate (anhydrous) |

| 3-(Pyridin-3-yl)propionyl chloride | C₈H₇ClNO | N/A | Insoluble | High (acylation) |

| Dansyl chloride | C₁₂H₁₂ClNO₂S | 70–72 | 0.1 | Moderate (fluorescent) |

Research Findings

- Synthetic Efficiency: this compound achieves 66–73% yields in derivatization reactions, comparable to picolinoyl chloride but lower than dansyl chloride (85–90%) .

- Environmental Impact : Pyridine-3-sulfonyl derivatives show low biodegradability (BCF: 6.66 L/kg) and high aquatic toxicity (LC₅₀ for Daphnia magna: 47.67 mg/L), necessitating strict disposal protocols .

- Analytical Utility: Demonstrated superiority in LC/MS analysis of bisphenols due to enhanced ionization efficiency compared to non-sulfonylated analogs .

生物活性

Pyridine-3-sulfonyl chloride hydrochloride (CAS No. 42899-76-3) is a sulfonyl chloride derivative of pyridine that has garnered interest for its potential biological activities and applications in medicinal chemistry. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders and antifungal agents. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : C₅H₄Cl₂N₁O₂S

- Molecular Weight : 214.07 g/mol

- InChI Key : VIVPWOMJFLICOZ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride (PCl₅) in solvents such as chlorobenzene or trifluoromethylbenzene. This method has been reported to yield high purity products with minimal by-products, making it suitable for industrial applications .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In a study investigating various sulfonamide derivatives, compounds synthesized from pyridine-3-sulfonyl chloride exhibited potent activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial folate synthesis pathways, similar to other sulfonamide antibiotics .

CNS Disorders

Research has indicated that derivatives of pyridine-3-sulfonyl chloride may be effective in treating central nervous system disorders. For instance, compounds synthesized from this sulfonyl chloride have been investigated for their potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compounds were shown to inhibit acetylcholinesterase activity, suggesting a mechanism that could enhance cholinergic neurotransmission .

Case Studies

- Antifungal Activity : A case study reported the synthesis of a series of antifungal agents derived from pyridine-3-sulfonyl chloride. These compounds were tested against Candida albicans and exhibited significant inhibitory effects, with some derivatives showing activity comparable to established antifungal medications .

- Neuroprotective Effects : In a preclinical study, a compound derived from pyridine-3-sulfonyl chloride was evaluated for its neuroprotective properties in a mouse model of Alzheimer's disease. The results indicated that treatment led to reduced amyloid plaque formation and improved cognitive function, highlighting the potential therapeutic role of this class of compounds in neurodegenerative conditions .

Data Table: Biological Activity Summary

常见问题

Q. What are the key synthetic routes for preparing pyridine-3-sulfonyl chloride hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is typically synthesized via sulfonation of pyridine derivatives followed by chlorination. Key steps include:

- Sulfonation : Pyridine reacts with chlorosulfonic acid under controlled temperatures (0–5°C) to form pyridine-3-sulfonic acid.

- Chlorination : Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) is used to convert the sulfonic acid to the sulfonyl chloride. Hydrochloric acid is introduced to stabilize the product as the hydrochloride salt .

Critical Factors : - Temperature control during sulfonation minimizes side reactions (e.g., over-sulfonation).

- Anhydrous conditions prevent hydrolysis of the sulfonyl chloride intermediate.

- Yield Optimization : Purity ≥95% is achievable with rigorous drying and inert atmospheres .

Q. How is this compound characterized for structural confirmation and purity assessment?

- Methodological Answer :

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Peaks at δ 8.5–9.0 ppm (pyridine protons) and δ 140–150 ppm (sulfonyl carbon) confirm the structure .

- FT-IR : Strong bands at 1370 cm⁻¹ (S=O asymmetric stretch) and 1180 cm⁻¹ (S=O symmetric stretch) .

- Chromatography :

- HPLC : Purity ≥98% (GC) is validated using reverse-phase columns (C18) with UV detection at 254 nm .

- Elemental Analysis : Matches theoretical values for C (28.1%), H (2.3%), and N (6.5%) .

Q. What are the stability and storage recommendations for this compound?

- Methodological Answer :

- Stability : The compound is hygroscopic and decomposes in humid environments. It remains stable for ≥2 years when stored in sealed, desiccated containers at -20°C .

- Handling : Use argon or nitrogen blankets during weighing to prevent moisture absorption. Avoid prolonged exposure to light, which may induce decomposition .

Advanced Research Questions

Q. How is this compound utilized as a derivatizing agent in LC-MS-based metabolomics studies?

- Methodological Answer : The compound reacts with primary amines (e.g., steroids, neurotransmitters) to form stable sulfonamide adducts, enhancing ionization efficiency in ESI-MS.

- Protocol :

Derivatization : Mix analyte (1 mM) with this compound (2 mM) in borate buffer (pH 9.0) at 40°C for 30 min.

Quenching : Add acetic acid to neutralize excess reagent.

LC-MS Analysis : Use a C18 column (2.1 × 100 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Limits of detection (LOD) reach 0.1–1.0 ng/mL .

Q. How can researchers resolve contradictions in sulfonation efficiency reported across different studies?

- Methodological Answer : Discrepancies in sulfonation yields (e.g., 60–90%) arise from:

- Catalyst Selection : SOCl₂ vs. PCl₅. SOCl₂ is milder but requires longer reaction times.

- Moisture Control : Traces of water hydrolyze the sulfonyl chloride, reducing yields. Use molecular sieves or anhydrous MgSO₄ during workup .

- Validation : Cross-validate results using orthogonal methods (e.g., NMR for structural integrity, HPLC for purity) .

Q. What strategies optimize the synthesis of sulfonamide derivatives using this compound?

- Methodological Answer :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilic substitution.

- Stoichiometry : A 1.2:1 molar ratio (sulfonyl chloride:amine) minimizes side products.

- Temperature : Reactions proceed efficiently at 25–50°C; higher temperatures risk decomposition.

- Case Study : Derivatives of 3-(trifluoromethyl)pyridine-2-sulfonyl chloride show anti-proliferative activity in cancer cell lines (IC₅₀ = 5–20 µM) .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for all procedures .

- Spill Management : Neutralize spills with sodium bicarbonate, then collect in inert absorbents (e.g., vermiculite) for disposal as hazardous waste .

- First Aid : For skin contact, rinse with water for 15 min; seek medical attention for burns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。